molecular formula C17H14O5 B2840887 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 637750-30-2

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2840887
CAS No.: 637750-30-2
M. Wt: 298.294
InChI Key: DGQHOSPYXVIASH-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the chromen-4-one moiety. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromen-4-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(2-Ethoxyphenoxy)-7-oxo-chromen-4-one.

    Reduction: Formation of 3-(2-Ethoxyphenoxy)-7-hydroxy-dihydrochromen-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxyphenoxy group.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHOSPYXVIASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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